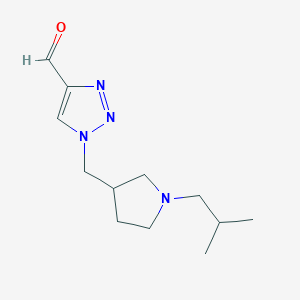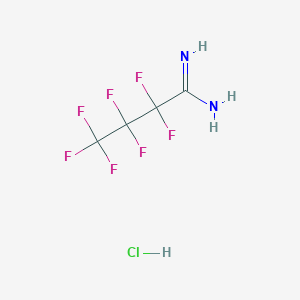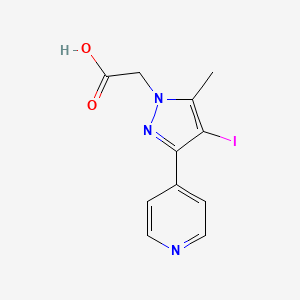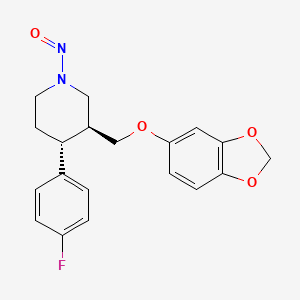![molecular formula C15H21BrN2O3 B13426234 tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of an oxetane ring, an aminomethyl group, and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the oxetane ring, followed by the introduction of the aminomethyl group and the bromophenyl group. The final step involves the formation of the carbamate linkage.
Oxetane Ring Formation: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Aminomethyl Group Introduction: The aminomethyl group can be introduced through a nucleophilic substitution reaction.
Bromophenyl Group Introduction: The bromophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, amines, and organometallic compounds can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate: This compound lacks the bromophenyl group and has different chemical properties.
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-phenylcarbamate: This compound has a phenyl group instead of a bromophenyl group, resulting in different reactivity and applications.
Uniqueness
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the bromophenyl group plays a crucial role.
Propiedades
Fórmula molecular |
C15H21BrN2O3 |
|---|---|
Peso molecular |
357.24 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C15H21BrN2O3/c1-14(2,3)21-13(19)18(15(8-17)9-20-10-15)12-6-4-11(16)5-7-12/h4-7H,8-10,17H2,1-3H3 |
Clave InChI |
VVIIVMZYVOCARQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)Br)C2(COC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)

![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)




![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)

![3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B13426223.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)


